molecular formula C11H23O5P B14602535 Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate CAS No. 61188-87-2

Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate

Cat. No.: B14602535
CAS No.: 61188-87-2
M. Wt: 266.27 g/mol
InChI Key: KSUHRHRHLSXIID-UHFFFAOYSA-N
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Description

Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C10H21O4P. It is a colorless liquid primarily used in various chemical reactions and industrial applications. This compound is known for its versatility and reactivity, making it valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the phosphite ester reacts with the carbonyl compound to form the desired phosphonate.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate involves its ability to interact with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The compound’s reactivity also allows it to participate in various organic transformations, contributing to its versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate with similar reactivity but different applications.

    Dimethyl (2-oxoheptyl)phosphonate: A closely related compound with a similar structure but different functional groups.

Uniqueness

Dimethyl (7-methoxy-3-methyl-2-oxoheptyl)phosphonate is unique due to its specific functional groups and reactivity profile. Its methoxy and methyl groups provide distinct chemical properties, making it suitable for specialized applications in synthetic chemistry and industrial processes.

Properties

CAS No.

61188-87-2

Molecular Formula

C11H23O5P

Molecular Weight

266.27 g/mol

IUPAC Name

1-dimethoxyphosphoryl-7-methoxy-3-methylheptan-2-one

InChI

InChI=1S/C11H23O5P/c1-10(7-5-6-8-14-2)11(12)9-17(13,15-3)16-4/h10H,5-9H2,1-4H3

InChI Key

KSUHRHRHLSXIID-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCOC)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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